Thian-4-yl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
thian-4-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(8)9-7-2-4-10-5-3-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBUDUROIZFUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304008 | |
| Record name | thian-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40697-32-3 | |
| Record name | NSC163878 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thian-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Thian 4 Yl Acetate and Its Structural Analogues
Stereoselective and Asymmetric Synthesis Approaches to Thian-4-yl Acetate (B1210297) Scaffolds
Achieving stereocontrol is a central challenge in modern organic synthesis. For thian-4-yl acetate, the stereochemistry at the C4 position, and potentially other positions on the thiane (B73995) ring in more complex analogues, can be crucial for its biological activity or material properties. Stereoselective and asymmetric approaches are therefore vital for accessing enantiomerically pure or enriched forms of these compounds.
Enantioselective and diastereoselective methods for constructing the thiane ring or functionalizing a pre-existing one are key to producing specific stereoisomers of this compound. While direct asymmetric acetylation of a prochiral precursor is one possibility, a more common strategy involves the stereocontrolled synthesis of a chiral thian-4-ol intermediate, which is then acetylated in a subsequent step.
A powerful technique for establishing stereocenters in sulfur-containing rings is the sulfa-Michael addition. This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. By employing chiral auxiliaries or catalysts, this process can be rendered highly stereoselective. For instance, the diastereoselective sulfa-Michael addition using cyclobutene derivatives has been shown to produce thio-substituted cyclobutanes with high diastereomeric ratios (dr >95:5). Although this example pertains to a four-membered ring, the principles are directly applicable to the synthesis of six-membered thiane precursors.
Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantiomeric excess (ee). The majority of these catalysts are transition metal complexes with chiral ligands or metal-free organocatalysts.
In the context of synthesizing precursors to this compound, chiral organocatalysts have demonstrated significant success. For example, cinchona alkaloid-based squaramide catalysts can function as bifunctional acid-base catalysts. They have been successfully used in the enantioselective sulfa-Michael addition to afford thio-substituted compounds with excellent enantiomeric ratios (er up to 99.7:0.3). These catalysts operate by activating both the thiol and the Michael acceptor through hydrogen bonding, orienting them in a chiral environment to favor the formation of one enantiomer.
Chiral thiourea derivatives are another class of organocatalysts that act as effective hydrogen bond donors. They can activate electrophiles like imines and carbonyl compounds, facilitating nucleophilic attack. This catalytic mode has been applied to aza-Henry reactions to achieve high enantioselectivity (78–99% ee) and diastereoselectivity (up to 99:1 dr). Such catalysts could be employed to create chiral intermediates that can be further elaborated into the thian-4-yl scaffold.
Below is a table summarizing the performance of selected chiral organocatalysts in reactions relevant to the synthesis of chiral sulfur heterocycle precursors.
| Catalyst Type | Reaction | Substrate Scope | Diastereomeric Ratio (dr) | Enantiomeric Ratio/Excess (er/ee) |
| Cinchona Squaramide | Sulfa-Michael Addition | Cyclobutenes, Thiols | >95:5 | up to 99.7:0.3 er |
| Hydroquinine-derived Thiourea | Aza-Henry Reaction | Isatin-derived Ketimines | up to 99:1 | up to 99% ee |
Catalytic Synthesis Strategies for Acetate Compounds and Thian Derivatives
Catalysis is a cornerstone of efficient and green chemistry. Both metal-based and metal-free catalytic systems offer powerful routes for the formation of this compound, either by constructing the heterocyclic ring or by installing the acetate functionality.
Transition metal catalysts are widely used for a variety of organic transformations, including C-C and C-heteroatom bond formation. The final step in synthesizing this compound from thian-4-ol is an acetylation reaction. While this can be achieved with stoichiometric reagents, catalytic methods offer milder conditions and greater efficiency.
Various metal catalysts, particularly Lewis acids, can activate the acetylation agent (e.g., acetic anhydride) or the alcohol itself. Metal triflates, such as those of scandium (Sc(OTf)₃), indium (In(OTf)₃), and copper (Cu(OTf)₂), are known to be effective catalysts for the acetylation of alcohols. Borated zirconia has also been utilized as a solid acid catalyst for this transformation, demonstrating the utility of heterogeneous catalysts which can be easily recovered and reused. Yttrium complexes have also been shown to catalyze the acylation of secondary alcohols. The choice of catalyst can be critical for substrates with multiple functional groups, where chemoselectivity is required.
The table below presents a selection of metal catalysts used for the acetylation of alcohols.
| Catalyst | Acetylating Agent | Conditions | Substrate Scope | Yield |
| Ytterbium(III) triflate | Ethyl acetoacetate | Solvent-free, 50°C | Alcohols, Phenols | Good to Excellent |
| Borated Zirconia | Acetic Acid | Toluene, Reflux | Primary & Benzylic Alcohols | 67-97% |
| N,N-dichloro-4-methylbenzenesulphonimide | Acetic Anhydride (B1165640) | Dichloromethane, RT | Primary, Secondary, Tertiary Alcohols | Excellent |
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal catalysis, often providing complementary reactivity and selectivity under environmentally benign conditions. ucl.ac.uk
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of thiane derivatives, N-heterocyclic carbenes (NHCs), often generated from thiazolium salts, are notable catalysts. They can catalyze a range of transformations, including benzoin condensations and Stetter reactions, by forming a key "Breslow intermediate." nih.gov While not directly forming the thiane ring, these methods can be used to synthesize complex acyclic precursors that can be subsequently cyclized. For the acetylation step, organocatalysts like 4-(dimethylamino)pyridine (DMAP) are widely used, although more advanced chiral versions have been developed for asymmetric acylation reactions.
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity. nih.gov Enzymes such as ene-reductases, monooxygenases, and lactonases are particularly relevant for the synthesis of chiral sulfur compounds. ucl.ac.uknih.gov For example, ene-reductases can catalyze the asymmetric reduction of prochiral vinyl sulfides to construct chiral C(sp³)–S bonds with high enantioselectivity. nih.gov Similarly, Baeyer-Villiger monooxygenases (BVMOs) can perform enantioselective sulfoxidation. ucl.ac.uk Lipases are widely used for the kinetic resolution of racemic alcohols via enantioselective acetylation, providing a direct route to enantiomerically enriched acetate esters and the unreacted alcohol. This biocatalytic approach could be directly applied to racemic thian-4-ol to yield chiral this compound.
Multi-component Reactions and Tandem Processes in this compound Synthesis
Multi-component reactions (MCRs) and tandem (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. xjenza.org These approaches increase synthetic efficiency by minimizing purification steps, reducing solvent waste, and saving time. xjenza.org
Multi-component reactions combine three or more reactants in a one-pot fashion to form a product that incorporates structural features from each component. xjenza.org The synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones via the MCR of in situ-generated 1-azadienes with carbon disulfide is an example of building a six-membered sulfur-containing heterocycle in one step. nih.govnih.govresearchgate.net While the resulting structure is not a thiane, this strategy illustrates the potential for MCRs to rapidly assemble complex heterocyclic cores that could be modified to produce thiane derivatives.
Tandem processes involve a sequence of two or more bond-forming reactions that occur consecutively in a single pot without the isolation of intermediates. An example relevant to the synthesis of thiane-like structures is the hetero-Diels-Alder reaction, which can be used to form thiopyrans. mdpi.com Tandem conjugate addition-elimination reactions promoted by nucleophilic phosphine catalysts can also provide rapid access to 1,3-thiazin-4-ones. Such cascade reactions offer a powerful means to construct the core heterocyclic structure of this compound's precursors in a highly atom- and step-economical manner.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Traditional acetylation methods often involve the use of hazardous reagents, volatile organic solvents, and stoichiometric amounts of catalysts, leading to significant waste generation. Modern approaches, however, focus on minimizing the environmental impact by adhering to the twelve principles of green chemistry. This section explores various green strategies that can be effectively applied to the synthesis of this compound and its structural analogues.
One of the primary tenets of green chemistry is the use of safer solvents and reaction conditions. In the context of this compound synthesis, this involves replacing conventional hazardous solvents like dichloromethane or pyridine (B92270) with greener alternatives. Water, supercritical fluids, ionic liquids, and bio-based solvents are increasingly being explored for esterification and acetylation reactions. For instance, a sustainable method for synthesizing 4-aryl quinolines has been developed using a water-ethyl acetate solvent system, which eliminates hazardous reagents and achieves high yields. nih.gov Such a system could potentially be adapted for the acetylation of Thian-4-ol.
The use of catalysts that are efficient, selective, and recyclable is another cornerstone of green chemistry. Heterogeneous catalysts, such as solid acid catalysts, are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. For the synthesis of esters like butyl acetate and cyclohexyl acetate, various solid acidic catalysts have been shown to be effective. These catalysts could be investigated for the acetylation of Thian-4-ol. Furthermore, biocatalysis, employing enzymes like lipases and esterases, offers a highly selective and environmentally friendly route to ester synthesis. The enzymatic synthesis of cinnamyl acetate using a novel esterase from Acinetobacter hemolyticus demonstrates the potential of biocatalysis for producing acetate esters with high conversion rates under mild conditions. acs.org Similarly, an immobilized acyltransferase from Mycobacterium smegmatis has been successfully used for the synthesis of 2-phenethyl acetate in water, showcasing a promising green process. nih.govresearchgate.net
Energy efficiency is another critical aspect of green chemistry. Microwave-assisted synthesis and ultrasound irradiation are two techniques that can significantly reduce reaction times and energy consumption. chemijournal.comresearchgate.net These methods have been successfully applied to the synthesis of various heterocyclic compounds and could be explored for the rapid and efficient synthesis of this compound.
Continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, better process control, and scalability. scielo.bruc.ptnih.gov The enzymatic synthesis of thioesters from thiols and vinyl esters has been demonstrated in a continuous-flow microreactor, highlighting the potential of this technology for green synthesis. mdpi.com A flow process for the acetylation of Thian-4-ol could offer benefits such as improved heat and mass transfer, reduced reaction volumes, and the ability to integrate reaction and purification steps.
The principles of atom economy and waste minimization are also central to green synthesis. Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. The choice of acetylating agent is important in this regard. While acetic anhydride is commonly used, it generates acetic acid as a byproduct. Alternative acetylating agents or catalytic systems that improve atom economy would be preferable from a green chemistry perspective.
The following table summarizes various green chemistry approaches and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis | Potential Advantages |
| Safer Solvents | Use of water, ethyl acetate, ionic liquids, or solvent-free conditions. | Reduced toxicity, environmental pollution, and improved safety. |
| Catalysis | Employment of reusable solid acid catalysts, lipases, or acyltransferases. | High selectivity, mild reaction conditions, catalyst recyclability, and reduced waste. |
| Energy Efficiency | Utilization of microwave irradiation or ultrasound. | Shorter reaction times and lower energy consumption. |
| Process Intensification | Implementation of continuous flow reactors. | Enhanced safety, better process control, scalability, and integration of steps. |
| Atom Economy | Selection of acetylating agents and reaction pathways that maximize atom incorporation. | Minimized byproduct formation and waste. |
By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process. Future research in this area will likely focus on the development of novel catalytic systems and integrated flow processes to further enhance the green credentials of this important chemical compound.
Sophisticated Spectroscopic and Structural Elucidation Techniques for Thian 4 Yl Acetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Thian-4-yl Acetate (B1210297)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of Thian-4-yl acetate in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary insights into the molecular framework. researchgate.net The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiane (B73995) ring and the acetate moiety. The proton at the C4 position (H-4), being attached to the carbon bearing the electronegative acetate group, would appear as a downfield multiplet. The protons on carbons adjacent to the sulfur atom (H-2, H-6) are also shifted downfield compared to a simple cyclohexane (B81311) ring. The protons of the acetate's methyl group would appear as a sharp singlet in the upfield region.
The ¹³C NMR spectrum provides information on each unique carbon atom. researchgate.net The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum (~170 ppm). The carbon attached to the oxygen (C-4) is also significantly deshielded. Carbons adjacent to the sulfur atom (C-2, C-6) appear at a characteristic chemical shift for thioethers.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. youtube.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between H-4 and its neighbors on the ring (H-3 and H-5), and between H-2 and H-3 (and H-5 and H-6), confirming the connectivity within the thiane ring.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with their directly attached carbons (¹J-coupling). pressbooks.pub Each proton signal on the thiane ring would show a cross-peak to its corresponding carbon signal, allowing for unambiguous assignment of the ¹³C spectrum. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons over two to three bonds (²J and ³J-coupling). sdsu.edu This is invaluable for connecting different parts of the molecule. For instance, the methyl protons of the acetate group would show a correlation to the carbonyl carbon (²J) and to the C-4 of the thiane ring (³J), definitively linking the acetate group to the ring at the C4 position. youtube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H) |
| 2, 6 | 2.6 - 2.8 (m) | ~30 | C-3/5, C-4 |
| 3, 5 | 1.9 - 2.1 (m) | ~32 | C-2/6, C-4 |
| 4 | 4.9 - 5.1 (m) | ~70 | C-2/6, C-3/5, C=O |
| Acetate -CH₃ | ~2.05 (s) | ~21 | C=O, C-4 |
| Acetate C=O | - | ~170 | - |
Note: Chemical shifts are estimations based on analogous structures and may vary depending on experimental conditions. 'm' denotes multiplet, 's' denotes singlet.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing molecules in their solid form, providing insights that are inaccessible in solution-state NMR. nih.gov It is particularly useful for studying polymorphism (the existence of multiple crystalline forms), molecular conformation, and intermolecular packing forces. ucl.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound (C₇H₁₂O₂S), HRMS would be used to measure the mass of its molecular ion with a precision typically within 5 parts per million (ppm). This allows for the confident confirmation of its molecular formula. Common ions observed include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.
Table 2: Calculated Exact Masses for HRMS Analysis of this compound (C₇H₁₂O₂S)
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₇H₁₂O₂S | 160.05580 |
| [M+H]⁺ | C₇H₁₃O₂S⁺ | 161.06363 |
| [M+Na]⁺ | C₇H₁₂NaO₂S⁺ | 183.04557 |
An experimental HRMS measurement matching one of these calculated values would provide definitive proof of the compound's elemental composition. lcms.cz
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. researchgate.net
For this compound, the most prominent feature in the FTIR spectrum would be a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. chem-soc.si The C-O stretching vibrations of the ester will also produce strong bands, usually in the 1250-1000 cm⁻¹ region. The C-S bond of the thiane ring is expected to show a weaker absorption in the fingerprint region, around 700-600 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, it is typically weaker than in FTIR. Conversely, the C-S stretching and skeletal vibrations of the sulfur-containing ring may give rise to more distinct signals in the Raman spectrum, aiding in the characterization of the heterocyclic system.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |
| C-H Stretch (sp³) | Ring & Methyl CH | 2850-3000 | Medium | Medium |
| C=O Stretch | Ester | 1735-1750 | Very Strong | Medium |
| CH₃ Bend | Acetate Methyl | ~1370 | Medium | Medium |
| C-O Stretch | Ester (acyl-oxygen) | 1230-1260 | Strong | Medium |
| C-O Stretch | Ester (alkyl-oxygen) | 1030-1060 | Strong | Weak |
| C-S Stretch | Thioether | 600-700 | Weak-Medium | Medium-Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com It provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the absolute conformation and configuration of the molecule in the crystal lattice. researchgate.net
For a derivative of this compound that forms suitable crystals, this technique would unambiguously establish the conformation of the six-membered thiane ring. acs.org Like cyclohexane, the thiane ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. researchgate.net X-ray analysis would confirm this and determine the orientation of the acetate substituent at the C4 position—that is, whether it occupies an axial or equatorial position. The equatorial position is generally favored for bulky substituents to reduce steric hindrance. The resulting structural data, including the puckering parameters of the ring and the precise geometry of the acetate group, are invaluable for understanding the molecule's steric and electronic properties. mdpi.com
UV-Vis and Photoluminescence Spectroscopy for Electronic Property Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq This technique is most sensitive to molecules containing π-systems and chromophores.
This compound is a saturated compound, lacking conjugated π-systems. The potential electronic transitions are of high energy: the n → σ* transition associated with the non-bonding electrons on the sulfur atom and the n → π* transition of the carbonyl group's non-bonding electrons. davuniversity.orgmasterorganicchemistry.com These transitions typically occur at short wavelengths, likely below 220 nm, which is outside the range of standard UV-Vis analysis. researchgate.net Therefore, this compound is not expected to show significant absorbance in the conventional UV-Vis spectrum (200-800 nm).
Photoluminescence (fluorescence and phosphorescence) is the emission of light from a molecule after it has absorbed light. This phenomenon is also most common in molecules with extensive π-systems. Given the absence of a suitable chromophore and its saturated nature, this compound is not expected to be fluorescent or phosphorescent.
Computational Chemistry and Theoretical Investigations of Thian 4 Yl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of molecules like thian-4-yl acetate (B1210297). These calculations provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.
Optimization of Molecular Geometries and Conformational Analysis
The first step in a DFT study is typically the optimization of the molecular geometry to find the lowest energy structure. For thian-4-yl acetate, this involves determining the preferred conformation of the six-membered thian ring and the orientation of the acetate substituent. The thian ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity. For this compound, DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap, providing a quantitative measure of its kinetic stability and chemical reactivity.
Table 1: Frontier Molecular Orbital Data for this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites and Reactivity
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its interaction sites. The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface.
For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the acetate group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the thian ring, making them potential sites for nucleophilic attack. The sulfur atom in the thian ring can also exhibit interesting electrostatic features depending on its oxidation state. These maps provide a visual guide to the molecule's reactivity and its potential interactions with other molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can be used to study its conformational flexibility and how it behaves in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), researchers can observe how the solvent influences the conformational preferences of the thian ring and the orientation of the acetate group. These simulations can also reveal information about the formation of hydrogen bonds and other non-covalent interactions between this compound and the solvent, which are crucial for understanding its solubility and transport properties.
Quantum Chemical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. The calculated NMR chemical shifts can help in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule. Similarly, the predicted IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the acetate group and the C-S vibrations of the thian ring. The calculated UV-Vis spectrum can provide information about the electronic transitions within the molecule.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Varies for different protons |
| ¹³C NMR | Chemical Shift (ppm) | Varies for different carbons |
| IR | C=O Stretch (cm⁻¹) | ~1735 |
| UV-Vis | λmax (nm) | ~210 |
Note: The values in this table are illustrative and would be obtained from specific quantum chemical calculations.
Theoretical Exploration of Reaction Pathways and Transition States for this compound Transformations
Theoretical calculations can be employed to explore the potential reaction pathways of this compound and to characterize the transition states involved in these transformations. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of different chemical reactions.
For example, the hydrolysis of the acetate group is a common reaction for esters. DFT calculations can be used to model the reaction pathway for the hydrolysis of this compound, both under acidic and basic conditions. These calculations would involve locating the transition state structure for the reaction and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for different possible pathways, researchers can predict the most likely mechanism for the reaction. These theoretical investigations can provide valuable insights that complement experimental studies of the reactivity of this compound.
Reaction Mechanisms and Chemical Transformations Involving Thian 4 Yl Acetate
Hydrolysis and Esterification Reaction Mechanisms of Thian-4-yl Acetate (B1210297)
The chemistry of thian-4-yl acetate is significantly influenced by its ester functional group, which can undergo both hydrolysis and esterification reactions. These transformations are fundamental in organic synthesis and are typically catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis and Esterification
The acid-catalyzed hydrolysis of this compound to thian-4-ol and acetic acid is a reversible process. youtube.comucoz.com The forward reaction is hydrolysis, while the reverse is known as Fischer esterification. youtube.com The mechanism, classified as A_AC_2 (acid-catalyzed, acyl-cleavage, bimolecular), proceeds through several equilibrium steps. ucoz.com
Protonation: The reaction begins with the protonation of the carbonyl oxygen of the acetate group by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. youtube.comnumberanalytics.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.com
Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen atom of the thian-4-ol leaving group.
Leaving Group Elimination: The protonated hydroxyl group (originating from thian-4-ol) is eliminated as a neutral thian-4-ol molecule, and the carbonyl double bond is reformed.
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final carboxylic acid product. youtube.com
Given the reversibility of this reaction, Fischer esterification can be favored by using an excess of the alcohol (thian-4-ol) or by removing water from the reaction mixture, thereby shifting the equilibrium toward the ester product, this compound. ucoz.com
Base-Promoted Hydrolysis (Saponification)
Base-promoted hydrolysis, or saponification, is an irreversible reaction that cleaves the ester bond of this compound to produce thian-4-ol and an acetate salt. libretexts.orgmasterorganicchemistry.com This reaction follows the B_AC_2 (base-catalyzed, acyl-cleavage, bimolecular) mechanism. ucoz.com
Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This addition forms a tetrahedral alkoxide intermediate. libretexts.org
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the thian-4-olate anion as the leaving group. This step results in the formation of acetic acid.
Deprotonation: The newly formed acetic acid (a weak acid) is immediately deprotonated by the strongly basic thian-4-olate or another hydroxide ion present in the medium. libretexts.orgmasterorganicchemistry.com This acid-base reaction is effectively irreversible and forms the carboxylate salt (acetate) and the neutral thian-4-ol. The formation of the resonance-stabilized and unreactive carboxylate ion drives the reaction to completion. libretexts.org
| Reaction Type | Catalyst | Key Steps | Products | Reversibility |
| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | Protonation, Nucleophilic attack by H₂O, Proton transfer, Elimination | Thian-4-ol, Acetic Acid | Reversible ucoz.com |
| Fischer Esterification | Acid (e.g., H₂SO₄) | (Reverse of hydrolysis) | This compound, Water | Reversible youtube.com |
| Base-Promoted Hydrolysis | Base (e.g., NaOH) | Nucleophilic attack by OH⁻, Elimination of alkoxide, Deprotonation | Thian-4-ol, Acetate Salt | Irreversible libretexts.org |
Rearrangement Reactions Involving the this compound Moiety
The this compound scaffold can participate in or be formed through various rearrangement reactions, particularly those characteristic of sulfur-containing heterocycles. These reactions often involve the sulfur atom and adjacent carbons.
Pummerer Reaction
A key rearrangement reaction applicable to derivatives of this compound is the Pummerer reaction. This reaction typically involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether. In a relevant synthesis, a thiane (B73995) sulfoxide derivative was subjected to a Pummerer reaction to introduce an acetate group onto the carbon adjacent to the sulfur atom. cdnsciencepub.com The general mechanism involves:
Acylation of the Sulfoxide: The sulfoxide oxygen is acylated by an agent like acetic anhydride (B1165640).
Deprotonation: A base removes a proton from the α-carbon, forming an ylide.
libretexts.orgnih.gov-Sigmatropic Rearrangement: The ylide undergoes a rearrangement where the acyloxy group migrates from the sulfur to the adjacent carbon, yielding the α-acetoxy thiane product. cdnsciencepub.com
This reaction is a powerful method for functionalizing the thiane ring at the C-2 or C-6 positions. For instance, treatment of a thiane-1-oxide with acetic anhydride can lead to the formation of 2-acetoxythiane.
Other Potential Rearrangements
While direct examples involving this compound are not extensively documented, other classic sulfur chemistry rearrangements could be applied to its derivatives:
Stevens Rearrangement: This reaction involves the rearrangement of a sulfur ylide, typically formed by deprotonating a sulfonium (B1226848) salt. A nih.govevitachem.com-migration of a group from the sulfur to the adjacent carbon occurs. The synthesis of β-keto arylthioethers has been achieved through an aryne-induced libretexts.orgnih.gov Stevens rearrangement of allylthioethers, demonstrating a pathway applicable to related sulfur systems. acs.org
Ramberg–Bäcklund Rearrangement: This reaction converts an α-halo sulfone into an alkene through treatment with a strong base. researchgate.net A derivative of this compound, such as an α-halo sulfone, could potentially undergo this rearrangement, leading to ring contraction or elimination, depending on the substrate's structure.
Oxidation and Reduction Pathways of the Thian Ring and Acetate Functional Group
The this compound molecule contains two primary sites for oxidation and reduction: the sulfur atom within the thiane ring and the ester functional group.
Oxidation
The sulfur atom in the thiane ring is susceptible to oxidation, typically yielding a sulfoxide and subsequently a sulfone. This process can be controlled to achieve the desired oxidation state.
Formation of Sulfoxide: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂), can selectively oxidize the sulfide (B99878) to a sulfoxide. This transformation introduces a chiral center at the sulfur atom, potentially leading to diastereomeric products if other stereocenters are present. cdnsciencepub.com
Formation of Sulfone: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or excess meta-chloroperoxybenzoic acid (m-CPBA), will further oxidize the sulfoxide to the corresponding sulfone (thiane-1,1-dioxide). lookchem.comsci-hub.se The resulting sulfone is a stable, crystalline solid with significantly different chemical properties compared to the parent sulfide, including increased polarity and altered reactivity of adjacent protons.
The acetate group is generally stable to these oxidation conditions. However, harsh oxidation could lead to cleavage of the C-C bonds.
Reduction
The primary site for reduction in this compound is the ester functional group.
Reduction of the Acetate Group: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. libretexts.org The reaction proceeds via a nucleophilic acyl substitution, where a hydride ion replaces the alkoxy group (-O-thianyl) to form an intermediate aldehyde. Since aldehydes are more reactive than esters, the aldehyde is immediately reduced further to the corresponding primary alcohol, which, after an acidic workup, yields (thian-4-yl)methanol. libretexts.org The thiane ring's sulfide linkage is generally inert to these hydride reagents.
| Transformation | Functional Group | Reagent(s) | Product |
| Oxidation | Thiane (Sulfide) | NaIO₄ or H₂O₂ | This compound-1-oxide (Sulfoxide) |
| Oxidation | Thiane (Sulfide/Sulfoxide) | KMnO₄ or excess m-CPBA | This compound-1,1-dioxide (Sulfone) lookchem.com |
| Reduction | Acetate (Ester) | LiAlH₄, then H₃O⁺ | (Thian-4-yl)methanol |
Radical Reactions and Their Application in this compound Chemistry
The thiane ring can participate in radical reactions, often initiated by radical-forming reagents or through processes like thermolysis or photolysis.
Radical Formation and Cyclization
Radicals can be generated on the carbon atoms of the thiane ring, particularly those alpha to the sulfur atom, which can stabilize an adjacent radical. One significant application of radical chemistry is in cyclization reactions. For example, manganese(III) acetate is a well-known oxidant used to generate radicals from 1,3-dicarbonyl compounds, which can then add to olefins in a free-radical cyclization process to form dihydrofuran derivatives. tubitak.gov.tr A similar strategy could potentially be employed where a radical is generated elsewhere in a molecule containing a this compound moiety, leading to intramolecular reactions.
The general principles of radical reactions, such as the 5-hexen-1-yl radical cyclization, show a kinetic preference for the formation of five-membered rings. bbhegdecollege.com This predictability is a cornerstone of using radical reactions in synthesis.
Fragmentation Reactions
Radical cations of thiane derivatives are readily formed under mass spectrometry (EI-MS) conditions. The fragmentation patterns often involve radical-driven processes. For instance, thiane-containing nucleoside analogs show a characteristic fragmentation pattern that can be explained by a thermal elimination promoted by Lewis-basic atoms in the side chain, leading to the formation of radical cation fragments. cdnsciencepub.com This highlights the propensity of the thiane ring to undergo fragmentation via radical pathways.
The "Persistent Radical Effect" is a principle that allows for selective bond formation in the presence of both a transient radical and a more stable, persistent radical. acs.org This advanced concept could be applied in complex syntheses involving this compound derivatives to control the outcome of radical coupling reactions.
Cycloaddition Reactions Leading to or from this compound Derivatives
Cycloaddition reactions are powerful tools for constructing cyclic systems, and they represent a primary method for synthesizing the thiopyran (or its saturated form, thiane) ring.
[4+2] Cycloaddition (Diels-Alder Reaction)
The most common route to the six-membered thiopyran ring is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. rsc.orgnih.gov In this reaction, a conjugated diene reacts with a dienophile containing a C=S double bond (a thioketone).
Reaction Pathway: A 1,3-diene reacts with a thio-dienophile, such as a thioxoacetate, to form a dihydrothiopyran ring system. nih.gov Subsequent reduction of the remaining double bond would yield the saturated thiane ring.
Example: The reaction of 2,3-dimethylbutadiene with a thioketone derivative serves as a classic example to form a substituted dihydrothiopyran. nih.gov The this compound skeleton could be constructed using a dienophile that ultimately allows for the introduction of the acetate group at the C-4 position.
[4+3] Cycloaddition
While less common, [4+3] cycloaddition reactions provide access to seven-membered rings. These reactions typically involve the reaction of a 1,3-diene with an allyl cation equivalent. While not directly forming the thiane ring, related cycloadditions show the versatility of these methods in heterocyclic synthesis. For example, rhodium-catalyzed intermolecular (4+3) cycloadditions have been developed between vinyl ketenes and N-sulfonyl-1,2,3-triazoles to construct seven-membered azepinone products. nsf.gov Similar strategies could be envisioned for sulfur-containing systems.
These cycloaddition reactions are fundamental for the de novo synthesis of the core heterocyclic structure of this compound, which can then be functionalized as needed.
Derivatization Strategies and Analog Synthesis Based on the Thian 4 Yl Acetate Scaffold
Functionalization of the Thian Ring System in Thian-4-yl Acetate (B1210297) Derivatives
The saturated heterocyclic thiane (B73995) ring of thian-4-yl acetate offers several avenues for functionalization, primarily centered around the sulfur atom and the carbon backbone. These modifications can significantly alter the physicochemical properties of the resulting molecules.
Oxidation of the Sulfur Atom: The sulfur atom in the thiane ring can be oxidized to form the corresponding sulfoxides and sulfones. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). smolecule.com The oxidation state of the sulfur atom influences the polarity and hydrogen-bonding capacity of the molecule. For instance, the conversion to a sulfone group increases the electrophilicity at adjacent positions. vulcanchem.com The stereoselectivity of this oxidation can be controlled to produce either cis or trans diastereomers. For example, electrochemical oxidation of 4-(p-chlorophenyl)thiane in aqueous organic solvents can selectively yield the trans-sulfoxide, while acidic electrolysis conditions can favor the formation of the cis-sulfoxide. researchgate.net
Alkylation and C-H Functionalization: Alkylation of the thiane ring can be achieved, although it often requires the use of activated intermediates. For example, a tosylated thiane intermediate can react with a propanoate ester to achieve alkylation with high yields. vulcanchem.com More direct C-H functionalization methods are also being explored. Palladium-catalyzed C-H activation and alkynylation of thiophenes, a related sulfur heterocycle, demonstrate the potential for direct functionalization, with regioselectivity controlled by the catalyst system. nih.gov Such methods could potentially be adapted for the thiane ring system.
Ring Contraction: Recent advancements have shown that α-acylated thiane derivatives can undergo a visible light-mediated ring contraction to yield cyclopentane (B165970) thiol products. nih.gov This transformation provides a novel method for restructuring the core scaffold and accessing different chemical space.
| Functionalization Strategy | Reagents/Conditions | Product Type |
| Sulfur Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxides, Sulfones |
| Alkylation | Tosylated intermediate, propanoate ester | Alkylated thianes |
| Ring Contraction | Visible light mediation | Cyclopentane thiols |
Chemical Modification of the Acetate Moiety for Novel Analogue Synthesis
The acetate group of this compound is a key site for chemical modification, allowing for the introduction of diverse functionalities and the synthesis of a wide range of analogs.
Hydrolysis and Esterification: The ester linkage of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, thian-4-ol, and acetic acid. This alcohol can then serve as a precursor for the synthesis of new esters through reaction with various carboxylic acids or their activated derivatives. For instance, reacting a hydroxyl-containing compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) is a common method for acetylation. rsc.org
Aminolysis: The acetate ester can undergo aminolysis, reacting with amines to form amides. This reaction provides a direct route to introduce nitrogen-containing functional groups. The kinetics and mechanism of aminolysis of acetate esters have been studied, providing insights into optimizing reaction conditions. acs.org
Conversion to Other Functional Groups: The carboxylic acid obtained from hydrolysis can be further converted into a variety of other functional groups. For example, it can be reduced to an alcohol or converted to an acyl chloride, which is a versatile intermediate for the synthesis of amides, esters, and other acyl derivatives.
Table of Acetate Moiety Modifications
| Reaction Type | Reagents | Resulting Functional Group |
| Hydrolysis | Acid or base | Alcohol |
| Esterification | Carboxylic acid, Acetic anhydride | New ester |
| Aminolysis | Amine | Amide |
| Reduction (of resulting acid) | Reducing agent (e.g., LiAlH4) | Alcohol |
Synthesis of Heterocyclic Conjugates Incorporating this compound
The this compound scaffold can be conjugated with various heterocyclic systems to generate hybrid molecules with potentially novel properties. These syntheses often involve multi-step sequences where either the thiane or the acetate moiety is modified to enable coupling with a heterocyclic partner.
Coupling via the Thiane Ring: The thiane ring can be functionalized to allow for nucleophilic substitution reactions with heterocyclic compounds. For example, the 4-position of the thiane ring can be activated, enabling coupling with nitrogen-containing heterocycles like pyrazole. vulcanchem.com Microwave-assisted coupling reactions can enhance yields and reduce reaction times in such syntheses. vulcanchem.com
Coupling via the Acetate Moiety: The acetate group can be modified to facilitate conjugation. For instance, hydrolysis to the alcohol followed by conversion to a leaving group can enable substitution by a heterocyclic nucleophile. Alternatively, the carboxylic acid can be coupled with an amino-functionalized heterocycle to form an amide linkage. The synthesis of thiazole-based hybrids often utilizes the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a substrate like phenacyl bromide with a thioamide. researchgate.net Similar strategies could be employed by first modifying the acetate group of this compound.
Synthesis of Thiazole and Thiophene (B33073) Conjugates: Thiazole and thiophene derivatives are common partners in the synthesis of heterocyclic conjugates. For example, 2-amino-4-arylthiazoles can be synthesized and then coupled to other molecules. nih.gov Similarly, thiophene derivatives can be synthesized and functionalized for conjugation. mdpi.com The synthesis of binary thiazole-based heterocycles has been achieved through the cyclocondensation of 2-chloroacetamido-4-phenylthiazole with various nucleophiles. nih.gov
Table of Heterocyclic Conjugation Strategies
| Heterocycle | Coupling Strategy | Key Intermediate |
| Pyrazole | Nucleophilic substitution on the thiane ring | Activated thiane derivative |
| Thiazole | Amide bond formation | Thian-4-ylacetic acid and amino-thiazole |
| Thiophene | Suzuki or Sonogashira cross-coupling | Halogenated thiane derivative and thiophene boronic acid/alkyne |
| Indole (B1671886) | Oxa-Pictet–Spengler reaction | Modified thiane derivative and indole precursor |
Stereochemical Control and Regioselectivity in Derivatization Reactions
Controlling stereochemistry and regioselectivity is paramount in the derivatization of the this compound scaffold to ensure the synthesis of specific, well-defined molecules.
Stereoselectivity: The thiane ring can exist in different conformations, and substituents can be oriented in either axial or equatorial positions. Stereoselective synthesis aims to control this spatial arrangement. For instance, the oxidation of the sulfur atom can be directed to selectively form cis or trans sulfoxides. researchgate.netcapes.gov.br Glycosidation reactions involving thiosugars, which contain a thiane ring, have demonstrated that the anomeric effect of the thiane ring can strongly influence the stereochemical outcome, leading to the formation of specific anomers. rsc.org Achieving enantiopure configurations often requires the use of chiral catalysts or resolution techniques. vulcanchem.com
Regioselectivity: Regioselectivity concerns the control of the position of functionalization on the thiane ring. For substituted thianes, reactions can potentially occur at multiple sites. The development of catalyst-controlled regiodivergent C-H alkynylation of thiophenes highlights the ability to selectively functionalize either the C2 or C5 position by choosing the appropriate catalyst system. nih.gov Similar principles can be applied to the functionalization of thiane derivatives. For example, in the lithiation of thietane (B1214591) 1-oxide, a related smaller sulfur heterocycle, selective C2- and C2,C4-functionalizations have been achieved. rsc.org The use of mixed TMP-bases (TMP=2,2,6,6-tetramethylpiperidyl) has also proven effective for the regioselective metalation of various heterocycles. researchgate.net
Table of Control Strategies
| Control Type | Method | Example Application |
| Stereoselectivity | Use of chiral catalysts, control of reaction conditions (e.g., pH) | Stereoselective synthesis of cis/trans sulfoxides |
| Regioselectivity | Catalyst control, use of specific bases (e.g., TMP-bases) | Regiodivergent C-H functionalization |
Advanced Analytical Methodologies for Thian 4 Yl Acetate Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification
HPLC and UPLC are powerful chromatographic techniques widely employed for the separation and quantification of thian-4-yl acetate (B1210297). UPLC, with its use of smaller particle-sized columns (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.netacgpubs.org The choice between these techniques often depends on the specific analytical requirements, such as the complexity of the sample matrix and the desired level of sensitivity.
A typical UPLC system for the analysis of related compounds might utilize a sub-2 µm C18 column, such as an Acquity UPLC BEH C18 (50mm × 2.1 mm, 1.7 µm). acgpubs.org The separation is often achieved using a gradient elution, which involves changing the mobile phase composition over the course of the analysis to effectively separate compounds with a wide range of polarities. phenomenex.comnih.gov For instance, a mobile phase could consist of a buffer like ammonium (B1175870) acetate in water (solvent A) and an organic modifier like acetonitrile (B52724) (solvent B). acgpubs.org The gradient program can be optimized to achieve the desired separation within a short run time. acgpubs.org
The following table provides an example of a UPLC gradient program that could be adapted for thian-4-yl acetate analysis:
| Time (min) | % Solvent B (Acetonitrile) |
| 0.0 | 0 |
| 1.5 | 20 |
| 1.8 | 50 |
| 2.5 | 100 |
| 2.6 | 100 |
| 2.8 | 0 |
| 3.3 | System Equilibration |
This table is illustrative and based on a method developed for the simultaneous determination of beta-blockers and diuretics, demonstrating the rapid separation achievable with UPLC. acgpubs.org
Development of Chiral Separation Methods for this compound Enantiomers
Since this compound can exist as enantiomers if it possesses a chiral center, the development of chiral separation methods is crucial for stereospecific analysis. Chiral HPLC is the most effective method for resolving racemic compounds into their individual enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. nih.govcsfarmacie.cz
Common types of CSPs include those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), cyclodextrins, and crown ethers. nih.govcsfarmacie.czresearchgate.net The choice of CSP is critical and often requires screening different columns to find one that provides adequate resolution for the enantiomers of this compound.
For example, a normal-phase chiral HPLC method could be developed using a commercially available CSP with a mobile phase consisting of a mixture of non-polar and polar organic solvents, such as hexane, 2-methyl-2-propanol, and 1-octanol, sometimes with a small amount of an additive like diethylamine (B46881) to improve peak shape. researchgate.net The resolution of the enantiomers is highly dependent on the composition of the mobile phase, and method development often involves fine-tuning the solvent ratios to achieve optimal separation. researchgate.net
Optimization of Stationary and Mobile Phases for this compound Analysis
The optimization of both the stationary and mobile phases is a critical aspect of developing a robust and reliable HPLC or UPLC method for this compound analysis.
Stationary Phase Selection: The choice of stationary phase depends on the polarity of this compound. For reversed-phase chromatography, which is suitable for moderately polar to non-polar compounds, C18 columns are a common starting point. acs.org Other stationary phases, such as C8 or phenyl-hexyl, can also be explored to achieve different selectivity. acs.orgsigmaaldrich.com The particle size of the stationary phase is also a key parameter, with smaller particles (e.g., 1.7-1.8 µm in UPLC) providing higher efficiency and resolution. acgpubs.orgmdpi.com
Mobile Phase Optimization: The mobile phase composition directly influences the retention and separation of this compound. phenomenex.com In reversed-phase HPLC/UPLC, the mobile phase typically consists of an aqueous component (often with a buffer) and an organic modifier like acetonitrile or methanol (B129727). phenomenex.com
Key parameters to optimize include:
Organic Modifier: The choice between acetonitrile and methanol can affect selectivity. sigmaaldrich.com
pH: For ionizable compounds, the pH of the mobile phase is a critical factor that controls retention by altering the ionization state of the analyte. aapco.orghplc.eu A low pH (e.g., using 0.1% formic acid) is often used to suppress the ionization of acidic silanol (B1196071) groups on the stationary phase and improve peak shape for basic compounds. hplc.eu
Buffer: Buffers are used to control the pH of the mobile phase. phenomenex.com Common buffers include phosphate (B84403) and ammonium acetate. acgpubs.orgacs.org The buffer concentration should be optimized to provide sufficient buffering capacity without causing issues with mass spectrometry detection if used. acs.org
Gradient Elution: For complex samples or to reduce analysis time, a gradient elution program, where the proportion of the organic modifier is increased over time, is often employed. nih.govaapco.org
The following table summarizes key considerations for stationary and mobile phase optimization:
| Parameter | Considerations for this compound Analysis |
| Stationary Phase | Start with a C18 column. Consider other phases like C8 or phenyl-hexyl for different selectivity. Use smaller particle sizes (UPLC) for higher efficiency. acgpubs.orgacs.orgsigmaaldrich.com |
| Mobile Phase: Organic Solvent | Acetonitrile and methanol are common choices; their different properties can be used to optimize selectivity. phenomenex.com |
| Mobile Phase: pH | The pH should be controlled to ensure consistent retention and peak shape, especially if this compound or related compounds are ionizable. aapco.org |
| Mobile Phase: Buffer | Use a buffer like ammonium acetate or phosphate to maintain a stable pH. Optimize the concentration for buffering capacity and MS compatibility. acgpubs.orgacs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analysis
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound. cmbr-journal.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that can be used for identification. mdpi.com
A typical GC-MS analysis of a compound like this compound would involve a capillary column such as an HP-5MS (or similar 5% phenyl-methylpolysiloxane phase). cmbr-journal.compjps.pk The oven temperature is programmed to ramp up during the analysis to elute compounds with different boiling points. cmbr-journal.compjps.pk Helium is commonly used as the carrier gas. cmbr-journal.com The mass spectrometer is typically operated in electron ionization (EI) mode, and data is collected in full scan mode to obtain the mass spectra of the eluted compounds. pjps.pk
The following table provides a representative set of GC-MS parameters that could be used for the analysis of this compound:
| Parameter | Typical Value/Condition |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) cmbr-journal.com |
| Carrier Gas | Helium cmbr-journal.com |
| Flow Rate | 1 mL/min cmbr-journal.com |
| Injector Temperature | 250 °C pjps.pk |
| Oven Temperature Program | Start at 50-60 °C, ramp at 5-10 °C/min to 280-310 °C cmbr-journal.commdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV afjbs.com |
| Mass Scan Range | m/z 40-700 pjps.pk |
Capillary Electrophoresis Techniques for this compound Analysis
Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the analysis of this compound. researchgate.netvtt.fi CE separates analytes based on their charge-to-size ratio in an electric field. nih.gov This technique is characterized by high separation efficiency, short analysis times, and minimal sample consumption. nih.gov
For the analysis of a neutral compound like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, would be necessary. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the micelles, allowing for separation.
The basic setup for a CE analysis consists of a fused silica (B1680970) capillary, a high-voltage power supply, a detector (commonly UV-Vis), and two buffer reservoirs. nih.gov The separation is driven by both the electrophoretic mobility of the analytes and the electroosmotic flow (EOF), which is the bulk flow of the buffer solution towards the cathode. nih.gov
While direct applications to this compound are not extensively documented, the principles of CE suggest its feasibility. For instance, in the analysis of other compounds, a fused silica capillary with a background electrolyte such as a borate (B1201080) buffer might be used. researchgate.net For charged analytes, capillary zone electrophoresis (CZE) is the simplest form of CE. researchgate.net
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis of this compound
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex matrices.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the powerful separation capabilities of HPLC or UPLC with the high sensitivity and selectivity of tandem mass spectrometry. cdc.govsci-hub.se After separation on the LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (like a triple quadrupole), a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and one or more specific product ions are monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and allows for accurate quantification even at very low levels in complex samples. cdc.govacs.org
A UPLC-MS/MS method for a related compound might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. mdpi.com The mass spectrometer would be operated in positive ESI mode, and specific precursor-to-product ion transitions would be monitored. sci-hub.se
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): Similar to LC-MS/MS, GC-MS/MS offers enhanced selectivity and sensitivity compared to single-stage GC-MS. It is particularly useful for trace-level analysis in complex matrices where interferences can be a problem. The principles of separation are the same as in GC-MS, but the use of tandem mass spectrometry allows for the selective detection of the target analyte, reducing background noise and improving the limit of detection.
The following table highlights the advantages of using hyphenated techniques for this compound analysis:
| Technique | Key Advantages for this compound Analysis |
| LC-MS/MS | High sensitivity and selectivity for non-volatile or thermally labile compounds. cdc.govsci-hub.se Excellent for quantification in complex matrices like biological fluids or environmental samples. acs.org Provides structural information through fragmentation patterns. sci-hub.se |
| GC-MS/MS | Enhanced selectivity and lower detection limits for volatile compounds compared to GC-MS. nih.gov Reduces matrix interference, leading to more accurate quantification. |
Biochemical Pathway and Metabolomics Research of Acetate Containing Compounds General Context for Structural Relevance
Investigation of Acetate (B1210297) Pathway Involvement in Biosynthetic Processes
The acetate pathway is a crucial metabolic route for the biosynthesis of a wide variety of natural products, including fatty acids and polyketides. arkat-usa.org It begins with the precursor molecule acetyl-CoA, which is primarily derived from glycolysis. google.com The pathway branches into two main routes: the acetate-malonate pathway and the acetate-mevalonate pathway.
Acetate-Malonate Pathway: This pathway is responsible for the synthesis of fatty acids and polyketides. It involves the carboxylation of acetyl-CoA to form malonyl-CoA, followed by the stepwise condensation of these two-carbon units. mdpi.com This process leads to the formation of lipids, waxes, and a diverse group of secondary metabolites, including many aromatic compounds. mdpi.comgoogle.com
Acetate-Mevalonate Pathway: This pathway uses acetyl-CoA to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). google.com These five-carbon "building blocks" are the precursors for the biosynthesis of a vast array of isoprenoids, such as terpenoids and steroids. google.comrsc.org
Enzymatic Reactions and Biotransformations Involving Acetate Esters
Acetate esters are common in nature, often contributing to the flavors and fragrances of fruits and fermented beverages. Their formation and breakdown are catalyzed by specific enzymes.
Esterification: The synthesis of acetate esters in biological systems is often catalyzed by enzymes called alcohol acetyltransferases (AATs). These enzymes facilitate the reaction between an alcohol and acetyl-CoA, leading to the formation of the corresponding acetate ester. beilstein-journals.org Lipases can also catalyze the formation of esters through direct esterification or transesterification, a method widely used to produce "natural" flavor esters for industrial applications. nih.govhmdb.ca
Hydrolysis: The reverse reaction, the breakdown of acetate esters into an alcohol and acetic acid, is catalyzed by hydrolytic enzymes such as esterases and lipases. nist.gov This balance between synthesis and hydrolysis is critical for regulating the concentration of these volatile compounds in organisms. nist.gov
Metabolomics Approaches for Identifying Acetate-Related Metabolites
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It is a powerful tool for identifying and quantifying acetate-related compounds and understanding their metabolic roles.
Analytical Techniques: Key technologies in metabolomics include mass spectrometry (MS) coupled with chromatographic separation (LC-MS or GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov These methods can detect and identify a wide range of metabolites from biological samples. researchgate.net For instance, targeted metabolomics using GC-MS/MS has been employed to measure short-chain fatty acids, including acetate, in plasma samples to study their association with diseases. nih.gov
Isotope Labeling: Stable isotope labeling, for example, using ¹³C-labeled acetate, allows researchers to trace the path of acetate through metabolic pathways. By analyzing which downstream metabolites incorporate the ¹³C label, scientists can map out biosynthetic routes and metabolic fluxes. mdpi.com This approach is invaluable for linking genomic information about biosynthetic gene clusters to the actual secondary metabolites they produce. mdpi.com
Applications of Thian 4 Yl Acetate in Advanced Materials Science Research
The unique structural characteristics of thian-4-yl acetate (B1210297), which combine a flexible, saturated sulfur-containing heterocycle (thiane) with a reactive acetate group, open up intriguing possibilities for its application in the field of advanced materials science. Research into related sulfur-containing heterocycles and acetate-functionalized molecules provides a foundation for exploring the potential roles of thian-4-yl acetate in creating novel polymers, functional electronic materials, and specialized surface coatings.
Future Perspectives and Emerging Research Avenues for Thian 4 Yl Acetate
Development of Novel Catalytic Systems for Efficient Thian-4-yl Acetate (B1210297) Synthesis
The efficient synthesis of sulfur-containing heterocycles like thian-4-yl acetate is a pivotal area of research. ijarst.in Traditional methods often face challenges such as regioselectivity and functional group compatibility. ijarst.in Consequently, the development of novel catalytic systems is a primary focus to overcome these limitations and improve synthetic efficiency.
Transition-metal-catalyzed reactions have become powerful tools for constructing sulfur heterocycles. ijarst.in Catalysts based on copper and iron, for instance, have shown high efficiency in the synthesis of various sulfur-containing rings. acs.orgasianpubs.org Copper-catalyzed cross-coupling reactions are particularly noteworthy for their cost-effectiveness and use of readily available ligands. asianpubs.org Similarly, iron-catalyzed cyclizations of accessible substrates have demonstrated high efficiency and diastereoselectivity. acs.org Gold and platinum catalysts have also been employed to create sulfur heterocycles from alkyne precursors. syncatdavies.com
Recent advancements include the use of photoredox catalysis, which allows for the construction of sulfur-containing scaffolds under mild conditions through radical-mediated processes. ijarst.in Furthermore, organocatalysis is emerging as a green and efficient alternative. For example, amine-functionalized mesoporous materials have been used to catalyze cycloaddition reactions in water, achieving high yields in short reaction times. rsc.org One-pot multicomponent reactions represent another efficient strategy, valued for their high atom economy and operational simplicity. scispace.com The development of these and other novel catalytic systems, including those based on tetrazines, holds significant promise for the streamlined and environmentally benign synthesis of this compound and its derivatives. researchgate.netrsc.org
Table 1: Comparison of Catalytic Systems for Sulfur Heterocycle Synthesis
| Catalytic System | Key Features | Potential Advantages for this compound Synthesis |
| Transition-Metal Catalysis (Cu, Fe, Au, Pt) | High efficiency, good regioselectivity, functional group tolerance. ijarst.inacs.orgasianpubs.orgsyncatdavies.com | Improved yields and purity, milder reaction conditions. |
| Photoredox Catalysis | Radical-mediated processes, mild reaction conditions. ijarst.in | Access to novel reaction pathways, enhanced sustainability. |
| Organocatalysis | Metal-free, environmentally friendly. rsc.org | Reduced metal contamination, greener synthetic routes. |
| Multicomponent Reactions | One-pot synthesis, high atom economy. scispace.com | Increased efficiency, simplified procedures. |
Advanced Spectroscopic Probes for In-Situ Studies of this compound Reactivity
Understanding the reactivity of this compound requires advanced analytical techniques that can monitor reactions in real-time. In-situ spectroscopy is a powerful tool for this purpose, providing insights into reaction kinetics, intermediates, and mechanisms.
Various spectroscopic methods can be employed as probes to study chemical transformations. nih.gov For instance, Raman spectroscopy can be used for in-situ monitoring of crystal transformations and reaction progress in suspensions. acs.org This technique allows for the online estimation of product formation and can be crucial for optimizing reaction conditions. acs.org UV/Vis spectroscopy, combined with chemometric techniques, is another valuable method for monitoring the kinetics of reactions in solution, offering better interpretation than traditional single-wavelength analysis. nih.gov
Fluorescence spectroscopy is also a highly sensitive technique for probing reaction mechanisms. acs.orgchinesechemsoc.org The development of reaction-based fluorescent probes allows for the detection and imaging of specific reactive species, which can elucidate the role of various intermediates in the reactions of this compound. acs.org Furthermore, high-pressure in-situ X-ray absorption spectroscopy can provide detailed information about the structure and chemical state of catalysts and reactants under reaction conditions. nih.govresearchgate.net The integration of these advanced spectroscopic probes will be instrumental in gaining a deeper understanding of the reactivity of this compound and guiding the design of new synthetic methodologies.
Integration of Machine Learning and Artificial Intelligence in this compound Research
Table 2: Applications of Machine Learning and AI in Chemical Research
| Application Area | Description | Relevance to this compound |
| Reaction Outcome Prediction | ML models predict reaction yields and selectivity based on input parameters. chemeurope.com | Optimization of synthesis protocols for higher efficiency. |
| Retrosynthetic Analysis | AI algorithms propose synthetic routes for target molecules. acs.org | Discovery of novel and more efficient pathways to this compound derivatives. |
| Property Prediction | Computational methods predict the physical and chemical properties of molecules. numberanalytics.comresearchgate.net | Design of new this compound-based compounds with specific functionalities. |
| Mechanism Elucidation | Computational studies investigate reaction pathways and intermediates. numberanalytics.com | Deeper understanding of the reactivity of this compound. |
Exploration of this compound as a Synthetic Building Block for Complex Chemical Architectures
This compound holds significant potential as a versatile synthetic building block for the construction of more complex chemical architectures. Its inherent structural features, including the sulfur-containing heterocyclic ring and the reactive acetate group, make it a valuable precursor in organic synthesis. smolecule.com
The thiane (B73995) moiety can be found in various biologically active compounds, and its incorporation can influence the pharmacological properties of a molecule. Thiazoline rings, which are structurally related, are known to provide conformational stability and facilitate binding to biological targets. rsc.org As such, this compound can serve as a scaffold for the synthesis of novel therapeutic agents.
The acetate group provides a handle for further functionalization through a variety of chemical transformations. For example, it can be hydrolyzed to the corresponding alcohol, which can then be used in etherification or esterification reactions. The sulfur atom in the thiane ring can also participate in reactions, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, further diversifying the accessible chemical space. researchgate.net The use of this compound in multicomponent reactions could also lead to the rapid assembly of complex molecules with high structural diversity. scispace.com The exploration of this compound in the synthesis of natural products, pharmaceuticals, and materials science is an active area of research with the potential for significant discoveries. mdpi.comresearchgate.netrsc.org
Q & A
Q. What established synthetic routes are available for Thian-4-yl acetate, and how can reaction conditions be optimized in academic laboratories?
- Methodological Answer : Synthetic pathways typically involve acetylation of thian-4-ol using acetic anhydride or acetyl chloride under controlled conditions. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 for thian-4-ol to acetylating agent), temperature (50–80°C), and catalysis (e.g., pyridine or DMAP). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or GC-MS. Systematic parameter testing (e.g., Design of Experiments, DOE) can identify optimal yields .
Q. Which spectroscopic techniques (NMR, IR, MS) are most reliable for characterizing this compound, and how should discrepancies between datasets be addressed?
- Methodological Answer :
- 1H/13C NMR : Confirm acetyl group integration (δ ~2.1 ppm for CH3) and thiane ring protons (δ 1.5–3.0 ppm).
- IR : Validate ester C=O stretch (~1740 cm⁻¹).
- MS : Look for molecular ion [M+H]+ matching theoretical m/z.
Resolve conflicts by cross-referencing with X-ray crystallography (e.g., SHELXL refinement ) or repeating analyses under standardized conditions. Document solvent effects and instrumental calibration .
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with crystal mounted on a diffractometer.
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy. Validate via R-factor (<5%), residual density maps, and Hirshfeld surface analysis.
- Validation : Check for geometric outliers (e.g., bond angles) using CCDC validation tools .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, MD) can elucidate reaction mechanisms and electronic properties of this compound?
- Methodological Answer :
- DFT : Optimize molecular geometry at B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity.
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., acetonitrile) using AMBER or GROMACS.
Validate computational models against experimental data (e.g., XRD bond lengths, NMR coupling constants) .
Q. How should researchers design experiments to investigate this compound stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40–60°C and pH 3–9. Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Kinetic Analysis : Fit data to Arrhenius or Eyring equations to predict shelf life. Identify degradation products using LC-MS/MS .
Q. What statistical methods are recommended for assessing reproducibility and error margins in this compound studies?
- Methodological Answer :
- Error Analysis : Calculate standard deviation (SD) and relative standard deviation (RSD) for triplicate experiments.
- Statistical Tests : Use Student’s t-test (p <0.05) for comparing means or ANOVA for multi-group comparisons. Report confidence intervals (95%) .
Q. How can kinetic studies integrate with spectroscopic data to unravel degradation pathways of this compound in solution?
- Methodological Answer :
- Real-Time Monitoring : Use UV-Vis spectroscopy to track absorbance changes (e.g., ester bond cleavage at 240 nm).
- Mechanistic Probes : Quench aliquots at timed intervals for NMR/MS analysis. Correlate kinetic rate constants (kobs) with intermediate concentrations .
Q. What strategies reconcile crystallographic data with quantum mechanical calculations for validating this compound’s molecular geometry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
